5-Aminopyridine-2-carbothioamide
Description
5-Aminopyridine-2-carbothioamide is a chemical compound with the molecular formula C6H7N3S. It is a derivative of pyridine, a nitrogen-containing heterocycle.
Properties
IUPAC Name |
5-aminopyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIFFQUHWALUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743810 | |
| Record name | 5-Aminopyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347815-39-7 | |
| Record name | 5-Aminopyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridine-2-carbothioamide typically involves the reaction of 5-aminopyridine with thiocarbonyldiimidazole or similar thiocarbonylating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Biological Activity
5-Aminopyridine-2-carbothioamide (CAS No. 1347815-39-7) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H8N2S
- Molecular Weight : 140.21 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group and a carbothioamide functional group, which is significant for its biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating bacterial infections.
- Fungal Activity : The compound has also shown antifungal activity, making it a candidate for further exploration in antifungal therapies.
Anticancer Properties
Recent investigations highlight the potential anticancer effects of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) have shown that the compound can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The anticancer activity is believed to be mediated through the modulation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
Several case studies have documented the effects of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study involving clinical isolates of Staphylococcus aureus demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
- Anticancer Research :
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
